
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-N,N-dimethylsulfamoylphenyl)isonicotinic acid (2-Amino-5-DMSI) is a synthetic compound that has been widely used in scientific research. It is a derivative of isonicotinic acid, which is a naturally occurring compound found in plants. 2-Amino-5-DMSI has a variety of applications in scientific research due to its unique properties. It is a powerful inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the body. It has also been used to study the effects of drugs on the brain and nervous system, as well as to study the effects of various environmental toxins on the body.
科学的研究の応用
2-Amino-5-DMSI has a variety of applications in scientific research, including studies of the effects of drugs on the brain and nervous system, as well as studies of the effects of various environmental toxins on the body. It has also been used to study the effects of acetylcholinesterase inhibitors on the body. Additionally, it is used in studies of the effects of various drugs on the cardiovascular system, as well as in studies of the effects of various drugs on the immune system.
作用機序
2-Amino-5-DMSI is a powerful inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is responsible for breaking down acetylcholine in the body. When 2-Amino-5-DMSI binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, resulting in an increase in the amount of acetylcholine in the body. This can have a variety of effects on the body, depending on the concentration of the compound.
Biochemical and Physiological Effects
2-Amino-5-DMSI has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the amount of acetylcholine in the body, which can result in increased alertness and improved cognitive performance. Additionally, it has been shown to have an analgesic effect, as well as to reduce inflammation. It has also been shown to have an anti-inflammatory effect, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
2-Amino-5-DMSI has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. It is also a potent inhibitor of acetylcholinesterase, which makes it ideal for studying the effects of acetylcholinesterase inhibitors. One limitation of 2-Amino-5-DMSI is that it is a synthetic compound, which means that it is not found in nature and therefore cannot be used to study the effects of naturally occurring compounds. Additionally, it is a powerful inhibitor of acetylcholinesterase, so it is important to use it in the correct concentrations to avoid any adverse effects.
将来の方向性
Future research on 2-Amino-5-DMSI could focus on its potential therapeutic applications. It could be used to develop new drugs to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used to develop new drugs to treat inflammatory diseases, such as rheumatoid arthritis. Additionally, it could be used to develop new drugs to treat cardiovascular diseases, such as hypertension and atherosclerosis. Finally, it could be used to develop new drugs to treat cancer.
合成法
2-Amino-5-DMSI is synthesized using a two-step process that involves the reaction of isonicotinic acid and dimethylsulfamoyl chloride. First, isonicotinic acid is reacted with dimethylsulfamoyl chloride in an inert atmosphere to form the intermediate product 2-amino-5-dimethylsulfamoylphenyl isonicotinic acid. This intermediate product is then reacted with an acid catalyst to form the final product 2-Amino-5-DMSI, which can be isolated as a white crystalline solid.
特性
IUPAC Name |
2-amino-5-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)10-5-3-9(4-6-10)12-8-16-13(15)7-11(12)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJIVONVULQDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


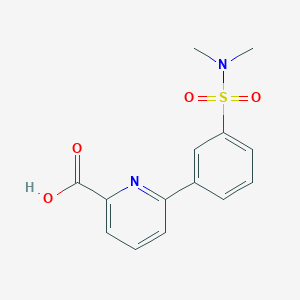
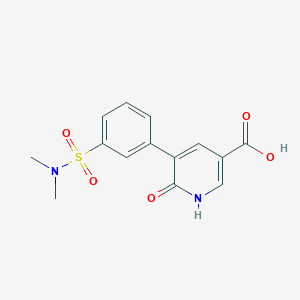

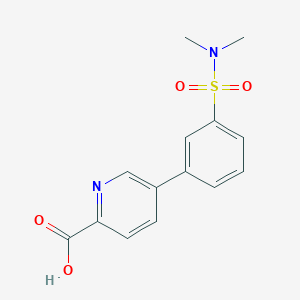
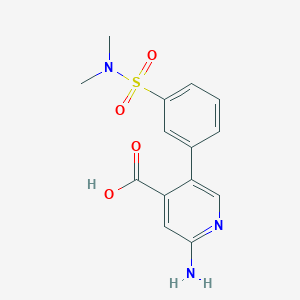
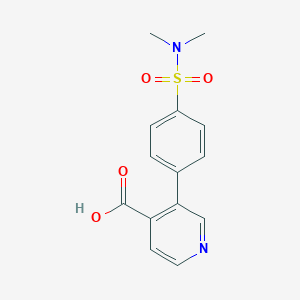
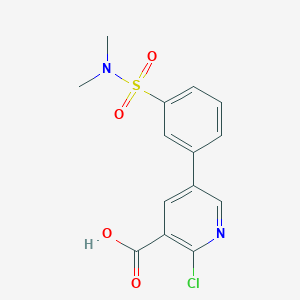
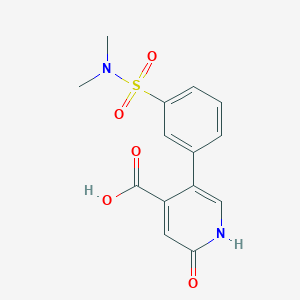
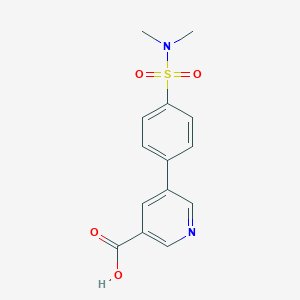

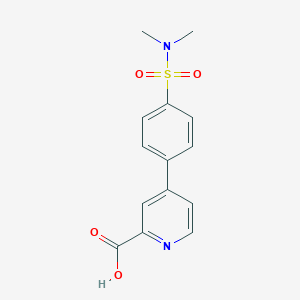

![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)